Benzene, 1-methoxy-2-(phenylseleno)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benzene, 1-methoxy-2-(phenylseleno)- is an organic compound that features a benzene ring substituted with a methoxy group and a phenylseleno group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of benzene, 1-methoxy-2-(phenylseleno)- typically involves electrophilic aromatic substitution reactions. One common method is the reaction of methoxybenzene with phenylselenyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction proceeds under mild conditions, typically at room temperature, to yield the desired product.
Industrial Production Methods
Industrial production of benzene, 1-methoxy-2-(phenylseleno)- may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
Benzene, 1-methoxy-2-(phenylseleno)- undergoes various types of chemical reactions, including:
Oxidation: The phenylseleno group can be oxidized to form selenoxide intermediates.
Reduction: The compound can be reduced to remove the phenylseleno group, yielding methoxybenzene.
Substitution: Electrophilic aromatic substitution reactions can occur at the benzene ring, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Electrophilic reagents such as halogens or nitro groups can be introduced under acidic conditions.
Major Products Formed
Oxidation: Selenoxide derivatives.
Reduction: Methoxybenzene.
Substitution: Various substituted benzene derivatives depending on the electrophile used.
Wissenschaftliche Forschungsanwendungen
Benzene, 1-methoxy-2-(phenylseleno)- has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including antioxidant and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of benzene, 1-methoxy-2-(phenylseleno)- involves its interaction with molecular targets through electrophilic and nucleophilic pathways. The phenylseleno group can participate in redox reactions, influencing the compound’s reactivity and biological activity. The methoxy group can also modulate the compound’s electronic properties, affecting its interactions with other molecules.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Benzene, 1-methoxy-2-(phenylthio)-: Similar structure but with a phenylthio group instead of a phenylseleno group.
Benzene, 1-methoxy-2-(phenylsulfonyl)-: Contains a phenylsulfonyl group, which has different reactivity compared to the phenylseleno group.
Benzene, 1-methoxy-2-(phenylamino)-: Features a phenylamino group, leading to different chemical and biological properties.
Uniqueness
Benzene, 1-methoxy-2-(phenylseleno)- is unique due to the presence of the phenylseleno group, which imparts distinct redox properties and reactivity. This makes it valuable for specific applications in synthetic chemistry and potential therapeutic uses.
Eigenschaften
CAS-Nummer |
80448-00-6 |
---|---|
Molekularformel |
C13H12OSe |
Molekulargewicht |
263.20 g/mol |
IUPAC-Name |
1-methoxy-2-phenylselanylbenzene |
InChI |
InChI=1S/C13H12OSe/c1-14-12-9-5-6-10-13(12)15-11-7-3-2-4-8-11/h2-10H,1H3 |
InChI-Schlüssel |
OWTLSOPOESNGEC-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=CC=CC=C1[Se]C2=CC=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.